molecular formula C7H4ClN3O5 B1330264 2-Chloro-3,5-dinitrobenzamide CAS No. 6266-51-9

2-Chloro-3,5-dinitrobenzamide

Cat. No. B1330264
CAS RN: 6266-51-9
M. Wt: 245.58 g/mol
InChI Key: GUDFEGXIJXTNJG-UHFFFAOYSA-N
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Patent
US06517836B1

Procedure details

Preparation of 2-(aziridin-1-yl)-3,5-dinitrobenzamide(14) Reaction of 2-chloro-3,5-dinitrobenzamide [Palmer et al., J.Med.Chem. 1996, 39, 2518-2528] in ethyl acetate as described in Example C except that the reaction time was 2 hours, gave 2-aziridin-1-yl)-3,5-dinitrobenzamide (14) as a yellow powder, mp 200° C. [Kahn & Ross, Chem-Biol. Int., 1969-70,1, 27-47, record mp 196° C.]1H NMR [CD3)2SO] δ8 74 (d, J=2.6 Hz, 1H, H-4), 8.35(d,J=2 Hz, 1H, H-6), 8.10, 7 93 (2 br s,2H, CONH2), 2.40 (s, 4H, aziridine-H) 13NMR δ
[Compound]
Name
2-(aziridin-1-yl)-3,5-dinitrobenzamide(14)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([N+:14]([O-:16])=[O:15])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]>C(OCC)(=O)C>[N+:11]([C:10]1[CH:2]=[C:3]([CH:7]=[C:8]([N+:14]([O-:16])=[O:15])[CH:9]=1)[C:4]([NH2:6])=[O:5])([O-:13])=[O:12]

Inputs

Step One
Name
2-(aziridin-1-yl)-3,5-dinitrobenzamide(14)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)N)C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)N)C=C(C1)[N+](=O)[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.